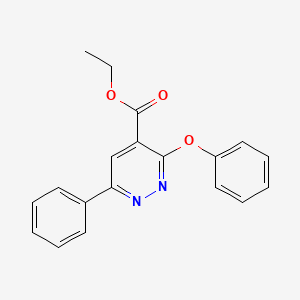
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is a chemical compound derived from pyridazine. It has a CAS Number of 338752-99-1 and a molecular weight of 320.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H16N2O3/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 320.35 .作用机制
The exact mechanism of action of Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes and proteins involved in inflammation and cancer progression. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that this compound can reduce tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and availability. However, this compound also has some limitations, including its low solubility in water and limited stability under certain conditions.
未来方向
There are several future directions for research on Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate. One area of interest is the development of new this compound derivatives with improved properties for use in various applications. Another area of interest is the further investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to fully understand the safety and toxicity of this compound in various settings.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields. Its ease of synthesis and availability make it an attractive target for research, and its promising results in various studies suggest that it may have important implications for the treatment of various diseases and the development of new materials. Further research is needed to fully understand the potential of this compound and its derivatives.
合成方法
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitropyridine with phenyl magnesium bromide, followed by reaction with phenoxyacetic acid and ethyl chloroformate. Another method involves the reaction of 4-chloro-3-nitropyridine with phenylacetic acid and ethyl chloroformate in the presence of a base.
科学研究应用
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In agriculture, this compound has been found to have herbicidal properties and can be used as a potential weed killer. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics.
安全和危害
属性
IUPAC Name |
ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTFDISPHBTAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1OC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

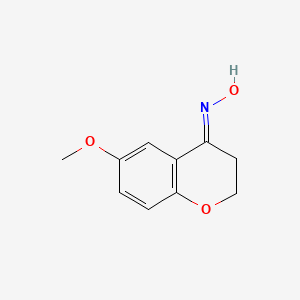
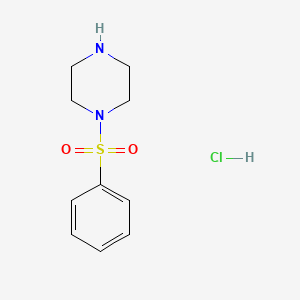
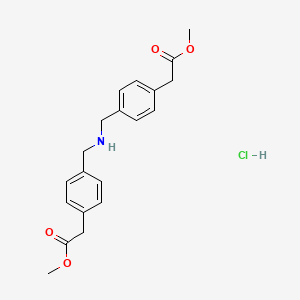
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
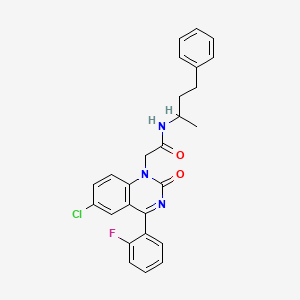
![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2623295.png)
![4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine](/img/structure/B2623297.png)
![{2-[3-(2-Methyl-benzoyl)-thioureido]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2623299.png)
![(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2623300.png)
![(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2623304.png)
![N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2623305.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)